molecular formula C18H17NO2S B2564315 N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide CAS No. 2034482-72-7

N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide

Cat. No. B2564315
M. Wt: 311.4
InChI Key: JUHATXRYWAGVHD-UHFFFAOYSA-N
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Description

“N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide” is a compound that contains both thiophene and benzofuran moieties . Thiophene is a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Benzofuran compounds are a class of compounds that are ubiquitous in nature . Thiophene-based analogs and benzofuran compounds have been fascinated by a growing number of scientists as potential classes of biologically active compounds .


Synthesis Analysis

The synthesis of thiophene derivatives has been highlighted in recent literature . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Synthesis and Antinociceptive Activity Research has demonstrated the synthesis of N-substituted derivatives with antinociceptive properties, highlighting the potential therapeutic applications of such compounds in pain management. One study synthesized a series of compounds to explore their antinociceptive activity, emphasizing the relevance of structural modifications to enhance therapeutic efficacy (Shipilovskikh et al., 2020).

Antibiotic and Antibacterial Applications The compound's framework has been utilized to develop new antibiotic and antibacterial drugs. An investigation into the synthesis of thiophene-2-carboxamide derivatives revealed their significant potential against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for the development of novel antimicrobial agents (Ahmed, 2007).

Antimicrobial Screening Further exploration of benzofuran and thiophene derivatives for antimicrobial applications has been conducted, with some compounds displaying promising antibacterial activity against pathogenic microorganisms. This underscores the potential of such compounds in combating infectious diseases and contributing to the development of new antimicrobial therapies (Idrees et al., 2019).

Chemical Structure Analysis Detailed structural analysis of thiophene-2-yl derivatives has been performed to understand their molecular interactions and stability. For instance, X-ray diffraction studies of specific compounds have provided insights into their crystal structures, facilitating the design of more effective and stable therapeutic agents (Sharma et al., 2016).

In Vitro Antimicrobial Screening The antimicrobial efficacy of novel series integrating quinoline, pyrazole, and benzofuran moieties with 2-azetidinone derivatives has been investigated, highlighting the broad spectrum of antimicrobial activity of these compounds. This research contributes to the ongoing efforts in discovering new antimicrobial agents capable of addressing resistant strains of bacteria (Idrees et al., 2020).

Future Directions

Thiophene-based analogs and benzofuran compounds play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

properties

IUPAC Name

N-(1-thiophen-2-ylcyclopentyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2S/c20-17(15-12-13-6-1-2-7-14(13)21-15)19-18(9-3-4-10-18)16-8-5-11-22-16/h1-2,5-8,11-12H,3-4,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHATXRYWAGVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(thiophen-2-yl)cyclopentyl)benzofuran-2-carboxamide

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